molecular formula C13H10O2 B12531605 3-(Azulen-1-yl)prop-2-enoic acid CAS No. 652142-20-6

3-(Azulen-1-yl)prop-2-enoic acid

Cat. No.: B12531605
CAS No.: 652142-20-6
M. Wt: 198.22 g/mol
InChI Key: KQUHFYXVRUJLIZ-UHFFFAOYSA-N
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Description

3-(Azulen-1-yl)prop-2-enoic acid: is an organic compound that belongs to the class of azulene derivatives Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azulen-1-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: Azulene and a suitable prop-2-enoic acid derivative.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the coupling of the azulene moiety with the prop-2-enoic acid group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Azulen-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The azulene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted azulene derivatives.

Scientific Research Applications

Chemistry: 3-(Azulen-1-yl)prop-2-enoic acid is used as a building block in organic synthesis, allowing chemists to create complex molecules with azulene moieties.

Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules and potential bioactivity.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its anti-inflammatory and antioxidant activities.

Industry: In the industrial sector, the compound may be used in the development of dyes, pigments, and other materials that benefit from the unique properties of azulene derivatives.

Mechanism of Action

The mechanism of action of 3-(Azulen-1-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. For example, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    Azulene: The parent compound of 3-(Azulen-1-yl)prop-2-enoic acid, known for its deep blue color and aromatic properties.

    Cinnamic Acid: A structurally similar compound with a phenyl group instead of an azulene moiety.

    Sinapic Acid: Another cinnamic acid derivative with different substituents on the aromatic ring.

Uniqueness: this compound is unique due to the presence of the azulene moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

652142-20-6

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

3-azulen-1-ylprop-2-enoic acid

InChI

InChI=1S/C13H10O2/c14-13(15)9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-9H,(H,14,15)

InChI Key

KQUHFYXVRUJLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC(=O)O

Origin of Product

United States

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